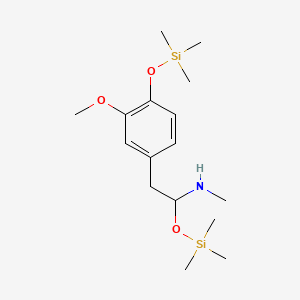

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine

説明

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is a derivative of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. This compound is formed by the silylation of metanephrine, resulting in the addition of two trimethylsilyl groups. The silylation process enhances the compound’s stability and volatility, making it suitable for various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS).

特性

CAS番号 |

10538-87-1 |

|---|---|

分子式 |

C16H31NO3Si2 |

分子量 |

341.598 |

IUPAC名 |

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine |

InChI |

InChI=1S/C16H31NO3Si2/c1-17-16(20-22(6,7)8)12-13-9-10-14(15(11-13)18-2)19-21(3,4)5/h9-11,16-17H,12H2,1-8H3 |

InChIキー |

JBLYIRLEXAJVKB-UHFFFAOYSA-N |

SMILES |

CNC(CC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is typically synthesized through the silylation of metanephrine using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is usually carried out at room temperature or slightly elevated temperatures (around 70°C) to ensure complete silylation .

Industrial Production Methods: In an industrial setting, the production of metanephrine bis(trimethylsilyl) ether involves the use of large-scale silylation reactors where metanephrine is reacted with silylating agents under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any unreacted starting materials or byproducts.

化学反応の分析

Types of Reactions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These reactions often involve the replacement of the silyl groups with other functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, which can replace the trimethylsilyl groups under mild conditions.

Oxidation and Reduction Reactions: While less common, metanephrine bis(trimethylsilyl) ether can also undergo oxidation and reduction reactions, typically in the presence of strong oxidizing or reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives of metanephrine, while oxidation reactions can produce various oxidized forms of the compound.

科学的研究の応用

2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine has several applications in scientific research:

Analytical Chemistry: It is widely used as a derivatizing agent in GC-MS for the analysis of catecholamines and their metabolites in biological samples.

Biological Research: The compound is used in studies investigating the metabolism and excretion of catecholamines, providing insights into various physiological and pathological conditions.

Medical Research: It aids in the diagnosis of disorders related to catecholamine metabolism, such as pheochromocytomas and paragangliomas.

Industrial Applications: In the pharmaceutical industry, metanephrine bis(trimethylsilyl) ether is used in the development and quality control of drugs targeting the catecholamine pathways.

作用機序

The mechanism of action of metanephrine bis(trimethylsilyl) ether involves its role as a derivatizing agent. The trimethylsilyl groups enhance the compound’s volatility and stability, facilitating its detection and quantification in analytical techniques such as GC-MS. The molecular targets and pathways involved are primarily related to the catecholamine metabolism, where the compound serves as a stable derivative for accurate measurement of metanephrine levels in biological samples .

類似化合物との比較

Normetanephrine bis(trimethylsilyl) ether: Similar to metanephrine bis(trimethylsilyl) ether, this compound is a silylated derivative of normetanephrine and is used in similar analytical applications.

Epinephrine bis(trimethylsilyl) ether: Another silylated derivative, used for the analysis of epinephrine in biological samples.

Uniqueness: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is unique due to its specific application in the analysis of metanephrine, a key metabolite of epinephrine and norepinephrine. Its stability and volatility make it particularly suitable for GC-MS, providing accurate and reliable results in both research and clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。